Structural and Physicochemical Properties of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride: A Comprehensive Technical Guide
Structural and Physicochemical Properties of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
The compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) is a synthetic phenethylamine derivative characterized by a bulky, lipophilic cyclopentyloxy substitution at the para-position of the aromatic ring. In the realm of medicinal chemistry and drug development, 4-alkoxyphenethylamines serve as critical building blocks for designing monoamine oxidase (MAO) inhibitors, Trace Amine-Associated Receptor (TAAR) modulators, and complex isoquinoline-based active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of its physicochemical profile, structural biology implications, and a self-validating synthetic methodology designed for high-yield laboratory preparation.
Structural Architecture & Physicochemical Profile
The molecular architecture of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine consists of a biogenic amine core (tyramine) where the phenolic hydroxyl group has been alkylated with a cyclopentyl moiety. This specific modification dramatically alters the molecule's pharmacokinetic properties.
By converting the highly polar phenol into a lipophilic ether, the compound's partition coefficient (LogP) increases significantly. This enhancement in lipophilicity facilitates superior blood-brain barrier (BBB) penetration compared to endogenous trace amines. Furthermore, isolating the compound as a hydrochloride salt ensures thermodynamic stability, mitigates primary amine oxidation, and provides optimal aqueous solubility for in vitro and in vivo assays [1].
Quantitative Physicochemical Data
The following table summarizes the critical quantitative parameters and their direct implications for drug development.
| Property | Value | Causality / Pharmacokinetic Implication |
| Chemical Name | 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride | Standard IUPAC nomenclature defining the ether and salt form. |
| CAS Registry Number | 1235440-38-6 | Unique identifier for regulatory and compliance tracking[2]. |
| Molecular Formula | C₁₃H₂₀ClNO | Represents the protonated free base (C₁₃H₁₉NO) paired with a chloride anion. |
| Molar Mass | 241.76 g/mol | Falls well within the Lipinski Rule of 5, ensuring optimal size for small-molecule oral bioavailability. |
| Estimated LogP (Base) | ~3.2 - 3.5 | The cyclopentyl ring increases lipophilicity, driving hydrophobic receptor pocket interactions and BBB transit. |
| Amine pKa | ~9.8 | Ensures >99% of the molecule is protonated at physiological pH (7.4), which is critical for anchoring to the conserved aspartate residue in monoamine GPCRs. |
| Physical State | Solid (Crystalline) | The HCl salt form prevents the hygroscopicity and rapid degradation often seen in free-base phenethylamines. |
Pharmacophore Analysis & Biological Implications
Phenethylamine derivatives are classical pharmacophores for a wide array of central nervous system (CNS) targets. The endogenous ligand tyramine (4-hydroxyphenethylamine) is rapidly metabolized by MAO and has poor CNS penetrance due to its polar phenol group.
The introduction of the cyclopentyloxy group in 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine serves two mechanistic purposes:
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Metabolic Shielding: Alkylation of the para-oxygen prevents rapid Phase II conjugation (e.g., glucuronidation or sulfation) that typically clears phenolic compounds from systemic circulation.
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Receptor Affinity: The bulky cyclopentyl ring fits into the expanded hydrophobic accessory pockets of specific receptors, such as MAO-A or TAAR1, often shifting the molecule from a weak endogenous agonist to a potent, selective modulator [3].
General signal transduction pathway for phenethylamine-derived GPCR agonists.
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 4-alkoxyphenethylamines requires precise control over chemoselectivity. Because the starting material (tyramine) contains both a nucleophilic primary amine and a nucleophilic phenol, the amine must be transiently protected to prevent unwanted N-alkylation during the etherification step[4].
The following protocol outlines a robust, three-phase synthetic route utilizing self-validating checkpoints to ensure high purity and yield.
Synthetic workflow for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride.
Phase 1: Amine Protection (N-Boc Formation)
Objective: Mask the primary amine to ensure chemoselective O-alkylation.
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Reaction: Dissolve tyramine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
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Causality: The biphasic basic conditions deprotonate the amine, making it highly nucleophilic toward the Boc anhydride, while keeping the phenol largely protonated and unreactive.
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Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The highly polar tyramine remains at the baseline, while the successful formation of N-Boc-tyramine appears as a fast-eluting, UV-active spot.
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Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Williamson Etherification
Objective: Alkylate the phenolic hydroxyl group with the cyclopentyl moiety[5].
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Reaction: Dissolve the N-Boc-tyramine intermediate in anhydrous Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Cyclopentyl bromide (1.5 eq).
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10). Because the cyclopentyl ring is sterically hindered (secondary bromide), the reaction must be heated to 70°C for 12 hours to provide the activation energy necessary for the Sₙ2 substitution.
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Self-Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the disappearance of the phenol mass and the emergence of the protected ether mass.
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Workup: Quench with ice water to precipitate the highly lipophilic product. Filter, dissolve in EtOAc, and purify via flash column chromatography.
Phase 3: Deprotection and Salt Formation
Objective: Cleave the Boc group and isolate the target molecule as a highly pure hydrochloride salt.
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Reaction: Dissolve the purified N-Boc-4-(cyclopentyloxy)phenethylamine in anhydrous Dichloromethane (DCM). Add an excess of 4M HCl in dioxane at room temperature.
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Causality: The strong anhydrous acid cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide. The amine is immediately protonated by the HCl.
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Self-Validation Check: The reaction acts as its own indicator. The evolution of CO₂ gas (effervescence) confirms active deprotection. As the Boc group is removed, the resulting polar amine hydrochloride becomes insoluble in the non-polar DCM/dioxane mixture and precipitates as a white crystalline solid.
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Workup: Filter the precipitate, wash thoroughly with cold diethyl ether to remove residual organic impurities, and dry under high vacuum.
Analytical Characterization Standards
To confirm the structural integrity and purity of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, the following analytical signatures must be validated:
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¹H NMR (400 MHz, DMSO-d₆):
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Amine Salt Confirmation: A broad singlet integrating to 3H at ~8.0 ppm confirms the presence of the -NH₃⁺ group.
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Ether Linkage: A distinct multiplet at ~4.8 ppm corresponds to the methine proton (-O-CH-) of the cyclopentyl ring, confirming successful alkylation.
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Aromatic Core: An AA'BB' splitting pattern (two doublets, J ≈ 8.5 Hz) at ~6.8 ppm and ~7.1 ppm verifies the para-substituted phenyl ring.
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Aliphatic Chain: Two distinct triplets at ~2.8 ppm and ~3.0 ppm correspond to the -CH₂-CH₂- ethylene bridge.
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High-Resolution Mass Spectrometry (HRMS-ESI+): The exact mass of the free base [M+H]⁺ must match the calculated theoretical mass for C₁₃H₂₀NO⁺ (Calculated: 206.1539 m/z).
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HPLC Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should demonstrate >98% purity, with a single sharp peak.
References
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NextSDS Chemical Database. "2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride — Chemical Substance Information." NextSDS. [Link]
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American Elements. "2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride | CAS 1235440-38-6." American Elements. [Link]
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Florvall, L., et al. "Selective monoamine oxidase inhibitors. Compounds derived from phenethylamine and 1-phenoxy-2-aminopropane." MDMA.ch Archive. [Link]
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Basic, D., et al. "The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques." National Center for Biotechnology Information (NIH). [Link]
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Organic Chemistry Portal. "Aryl ether synthesis by etherification (arylation)." Organic Chemistry Portal. [Link]
